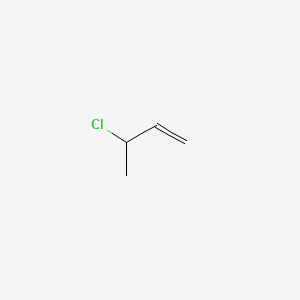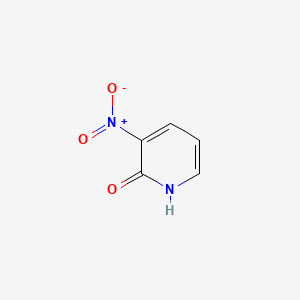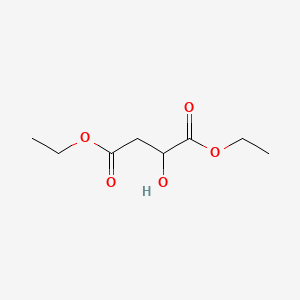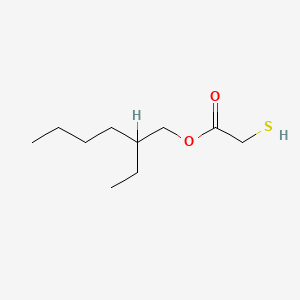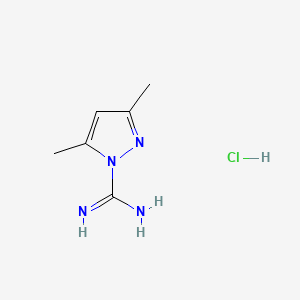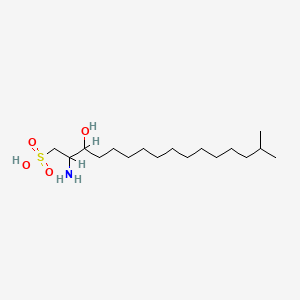
Capnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Biological Functions
- Biosynthetic Pathway : Capnine, a sulfonolipid, is present in the outer membrane of gliding bacteria in the Bacteroidetes phylum and contributes to their unique gliding motility. The biosynthetic enzymes involved in capnine production have been identified and characterized. These include cysteate synthase (CapA) and cysteate-C-fatty acyltransferase (CapB), which are crucial for forming capnine and its derivatives, the capnoids (Liu et al., 2022).
- Sulfonolipid Synthesis : Research on the gliding bacterium Cytophaga johnsonae has provided insights into the synthesis of capnine. The process seems to involve the incorporation of specific precursors into the lipid, highlighting the biochemical pathways leading to capnine formation (White, 1984).
- Structural Analysis : Capnine, identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, shares structural similarities with sphingolipids. Its role in the cell envelope of gliding bacteria, especially in genera like Cytophaga and Capnocytophaga, has been extensively studied, revealing its significance in bacterial motility and membrane composition (Godchaux & Leadbetter, 1984).
Medical and Bioengineering Applications
- Plasma Medicine : Although not directly related to capnine, research in the field of plasma medicine, involving cold atmospheric plasmas (CAP), has been advancing. CAP generates reactive species that have been found effective in various medical applications, including bioengineering and cancer therapy (Keidar & Robert, 2015).
- Genetic and Cellular Studies : Studies involving CAP have also contributed to understanding cellular responses and genetic effects under different treatments, providing valuable insights for bioengineering and medical research (Ben-Hur et al., 1987).
Propiedades
Número CAS |
76187-10-5 |
|---|---|
Nombre del producto |
Capnine |
Fórmula molecular |
C17H37NO4S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |
Clave InChI |
XMTQSVIYISYLNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
SMILES canónico |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
Sinónimos |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)

![7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1220280.png)



